molecular formula C13H25N3O3 B12950901 tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate

tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate

Cat. No.: B12950901
M. Wt: 271.36 g/mol
InChI Key: NVXPQRWMMARYPK-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-oxo-2-(piperidin-3-ylamino)ethyl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-6-5-7-14-8-10/h10,14H,5-9H2,1-4H3,(H,15,17)

InChI Key

NVXPQRWMMARYPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC1CCCNC1

Origin of Product

United States

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